Clenhexerol Hydrochloride
Overview
Description
Clenhexerol Hydrochloride is a chemical compound known for its role as an impurity in Clenbuterol, a beta-adrenergic agent used in human and veterinary medicine. Clenbuterol is marketed under various names such as Dilaterol, Spiropent, and Ventipulmin. This compound has a molecular formula of C14H22Cl2N2O.HCl and a molecular weight of 341.708 g/mol .
Preparation Methods
The synthesis of Clenhexerol Hydrochloride involves chemical reactions that require specific reagents and conditions. The preparation typically involves the use of chemical reagents and equipment under controlled experimental conditions. The exact synthetic routes and industrial production methods are not widely documented, but it is generally synthesized by chemical reaction .
Chemical Reactions Analysis
Clenhexerol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clenhexerol Hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as an analytical standard and reference material for various chemical analyses.
Biology: It is used in studies related to beta-adrenergic agents and their effects on biological systems.
Medicine: It is studied for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: It is used in the production of veterinary and pharmaceutical products .
Mechanism of Action
Clenhexerol Hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It stimulates beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchioles, making it useful as a bronchodilator. The molecular targets and pathways involved include the beta-2 adrenergic receptors and the downstream signaling pathways associated with cAMP .
Comparison with Similar Compounds
Clenhexerol Hydrochloride can be compared with other beta-adrenergic agonists such as Clenbuterol, Salbutamol, and Terbutaline. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Clenbuterol: Used as a bronchodilator and tocolytic agent.
Salbutamol: Commonly used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Terbutaline: Used for the treatment of asthma and as a tocolytic agent to delay premature labor.
This compound is unique due to its specific chemical structure and its role as an impurity in Clenbuterol .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746882 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-48-8 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37158-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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